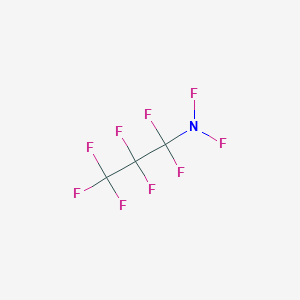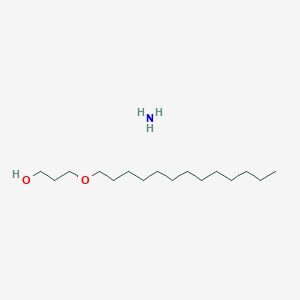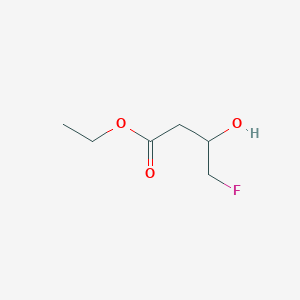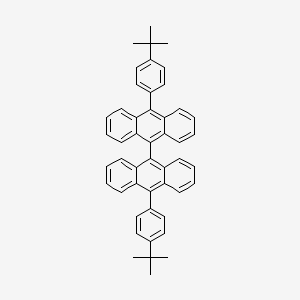
10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons This compound is characterized by its large, conjugated system of alternating single and double bonds, which imparts unique electronic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinones, while reduction can produce dihydroanthracenes.
Applications De Recherche Scientifique
10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene has several scientific research applications:
Chemistry: It is used as a model compound to study the electronic properties of polycyclic aromatic hydrocarbons.
Biology: Research is ongoing to explore its potential interactions with biological macromolecules.
Medicine: The compound’s photophysical properties are being investigated for potential use in photodynamic therapy.
Industry: It is studied for its applications in organic electronics, such as OLEDs and OPVs, due to its excellent charge transport properties.
Mécanisme D'action
The mechanism by which 10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene exerts its effects is primarily related to its electronic structure. The conjugated system allows for efficient charge transport and light absorption/emission. In organic electronics, the compound can act as a charge carrier, facilitating the movement of electrons or holes through the material. In photodynamic therapy, the compound can generate reactive oxygen species upon light irradiation, leading to the destruction of targeted cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
9,10-Diphenylanthracene: Similar structure but with phenyl groups at the 9 and 10 positions.
Tetracene: A polycyclic aromatic hydrocarbon with four fused benzene rings.
Uniqueness
10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene is unique due to the presence of tert-butylphenyl groups, which enhance its solubility and stability. This makes it particularly suitable for applications in organic electronics, where solubility and stability are crucial for device performance.
Propriétés
Numéro CAS |
172285-77-7 |
|---|---|
Formule moléculaire |
C48H42 |
Poids moléculaire |
618.8 g/mol |
Nom IUPAC |
9-(4-tert-butylphenyl)-10-[10-(4-tert-butylphenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C48H42/c1-47(2,3)33-27-23-31(24-28-33)43-35-15-7-11-19-39(35)45(40-20-12-8-16-36(40)43)46-41-21-13-9-17-37(41)44(38-18-10-14-22-42(38)46)32-25-29-34(30-26-32)48(4,5)6/h7-30H,1-6H3 |
Clé InChI |
SEQKVAFFCPTPOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=C(C=C8)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


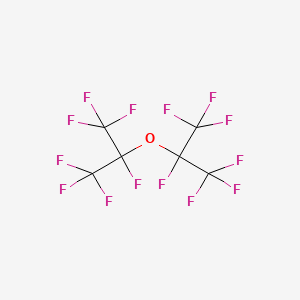
![(+)-N-[7-cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14755357.png)
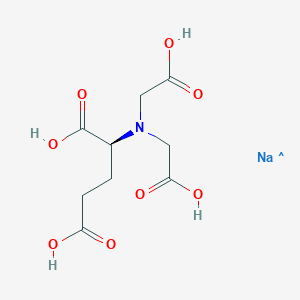
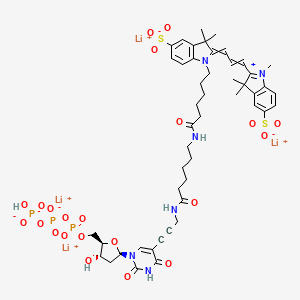
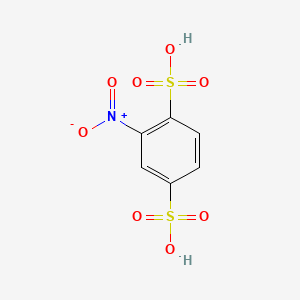
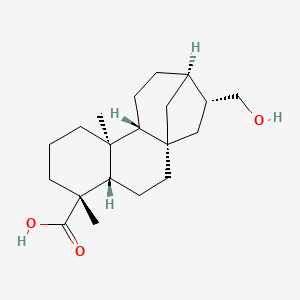
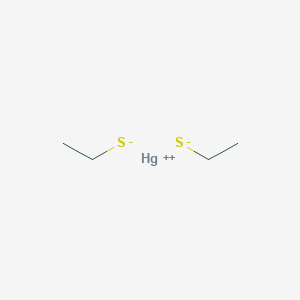
![2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole](/img/structure/B14755398.png)



